molecular formula C18H13BrN4O2S B3201896 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1020489-18-2

5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No. B3201896
CAS RN: 1020489-18-2
M. Wt: 429.3 g/mol
InChI Key: HAXKSHUIFVNHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C19H13BrN2O2S and a molecular weight of 413.29 .

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide in lab experiments is its potential therapeutic benefits in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research and development.

Future Directions

For the study of 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide include further investigation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. In addition, the compound's potential therapeutic benefits in other disease areas, such as neurodegenerative disorders, should be explored.

Scientific Research Applications

5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide has been studied for its potential therapeutic benefits in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S/c1-11-9-16(21-17(24)14-7-8-15(19)25-14)23(22-11)18-20-13(10-26-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXKSHUIFVNHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.